molecular formula C13H17ClO B1297103 2-(p-Isobutylphenyl)propionyl chloride CAS No. 34715-60-1

2-(p-Isobutylphenyl)propionyl chloride

Cat. No. B1297103
CAS RN: 34715-60-1
M. Wt: 224.72 g/mol
InChI Key: QXVRLFIKHYCFJS-UHFFFAOYSA-N
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Description

2-(p-Isobutylphenyl)propionyl chloride, also known as 2-[4-(2-methylpropyl)phenyl]propanoyl chloride, is a chemical compound with the molecular formula C13H17ClO . It has a molecular weight of 224.72 g/mol . This compound is also known by several other names, including 2-(4-isobutylphenyl)propionic acid chloride and alpha-methyl-4-(2-methylpropyl)benzeneacetyl chloride .


Molecular Structure Analysis

The InChI string for 2-(p-Isobutylphenyl)propionyl chloride is InChI=1S/C13H17ClO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3 . The Canonical SMILES is CC(C)CC1=CC=C(C=C1)C(C)C(=O)Cl . These representations provide a detailed view of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(p-Isobutylphenyl)propionyl chloride include a molecular weight of 224.72 g/mol . The compound has a computed XLogP3 value of 4.5, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound has four rotatable bonds . The exact mass and monoisotopic mass are 224.0967929 g/mol .

Scientific Research Applications

Electrocatalytic Reduction for Synthesis of Anti-inflammatory Drugs

The electrochemical reduction of arylethyl chlorides, including 4-isobutylphenyl variants, has been explored for the synthesis of 2-arylpropanoic acids, important precursors in the manufacture of anti-inflammatory medications. This process utilizes silver cathodes and benefits from the catalytic effect of silver and the presence of CO2, enhancing the reduction efficiency and yield of the desired acids (Isse, Ferlin, & Gennaro, 2005).

Advancements in Organic Synthesis

2-(p-Isobutylphenyl)propionyl chloride serves as a key intermediate in organic synthesis, exemplified by the formation of complex oxazolidinone derivatives. These compounds, crucial for medicinal chemistry, highlight the role of 2-(p-Isobutylphenyl)propionyl chloride in the development of new pharmaceutical agents (Coumbarides et al., 2006).

Pharmaceutical Solubility and Stability Studies

Research into the solubility of active pharmaceutical ingredients like ibuprofen, derived from 2-(p-Isobutylphenyl)propionic acid, underscores the importance of understanding physicochemical properties for drug development. These studies contribute to optimizing drug formulations and enhancing their therapeutic efficacy (Hahnenkamp, Graubner, & Gmehling, 2010).

Analytical Method Development

Developing and validating analytical methods for determining 2-(p-Isobutylphenyl) propionic acid and its impurities in pharmaceutical formulations exemplify the application of 2-(p-Isobutylphenyl)propionyl chloride in quality control. Such methods ensure the safety and efficacy of drugs containing ibuprofen and related compounds (Shabir, Hamid, & Arain, 2008).

Environmental Degradation Studies

Investigations into the environmental degradation of ibuprofen, which is structurally related to 2-(p-Isobutylphenyl)propionyl chloride, highlight the importance of understanding the fate of pharmaceuticals in the environment. Such studies inform wastewater treatment processes and assess the ecological impact of widespread drug use (Murdoch & Hay, 2005).

properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVRLFIKHYCFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956190
Record name 2-[4-(2-Methylpropyl)phenyl]propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(p-Isobutylphenyl)propionyl chloride

CAS RN

34715-60-1
Record name α-Methyl-4-(2-methylpropyl)benzeneacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34715-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(p-Isobutylphenyl)propionyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(2-Methylpropyl)phenyl]propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(p-isobutylphenyl)propionyl chloride
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Synthesis routes and methods I

Procedure details

To a well-stirred solution consisting of 3.1 g. (0.015 mole) of α-(4-isobutylphenyl)propionic acid (ibuprofen) dissolved in 200 ml. of methylene chloride, there were added 3.8 g. (0.030 mole) of oxalyl chloride. The resulting reaction mixture was refluxed for a period of two hours and then cooled to room temperature. The clear colorless solution so obtained was thereafter concentrated in vacuo to dryness to yield a residue that was substantially free of solvent and excess oxalyl chloride. In this way, there was readily obtained substantially pure α-(4-isobutylphenyl)-propionyl chloride in the form of a clear colorless oil. The latter product was used as such in the next reaction step without any purification being necessary. The yield of product was assumed to be quantitative.
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0.015 mol
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0.03 mol
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Synthesis routes and methods II

Procedure details

4.66 g of 2-(4-isobutylphenyl)propionic acid is agitated in 150 ml of diethyl ether with 5.04 g of phosphorus pentachloride for one hour at 20° C. The mixture is then concentrated under vacuum, thus obtaining 5.02 g of 2-(4-isobutylphenyl)propionyl chloride. This compound is reacted with trimethyl phosphite as described in Example 2, thus producing the dimethyl ester of 2-(4-isobutylphenyl)propionylphosphonic acid. The dimethyl ester is reacted with dimethyl phosphite under the conditions described in Example 2, thus obtaining the 2-(4-isobutylphenyl)-1-hydroxypropane-1,1-bis(phosphonic acid dimethyl ester).
Quantity
4.66 g
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5.04 g
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reactant
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150 mL
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Reaction Step One

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